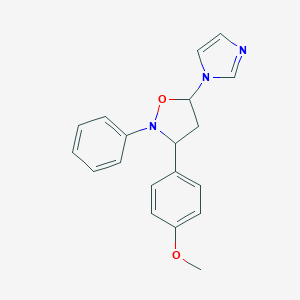
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells (Wang et al., 2011). It is also thought to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls (Zhang et al., 2015).
Biochemical and Physiological Effects:
Studies have shown that 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine can induce changes in several biochemical and physiological processes. For example, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death (Wang et al., 2011). In addition, the compound has been shown to inhibit the formation of biofilms by bacteria, which are a major cause of antibiotic resistance (Zhang et al., 2015).
実験室実験の利点と制限
One of the main advantages of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is its potent activity against cancer cells and bacteria, making it a promising candidate for the development of new drugs. However, the compound has some limitations for lab experiments. For example, it is relatively unstable and can decompose over time, making it difficult to handle (Wang et al., 2011). In addition, the compound has been shown to exhibit some toxicity towards normal cells, which could limit its therapeutic potential (Zhang et al., 2015).
将来の方向性
There are several future directions for research on 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine. One area of interest is in the development of new drugs for the treatment of cancer and bacterial infections. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties. In addition, research is needed to investigate the potential of the compound for other applications, such as in agriculture or environmental remediation.
Conclusion:
In conclusion, 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and applications based on its properties.
合成法
The synthesis of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization (Wang et al., 2011).
科学的研究の応用
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer (Wang et al., 2011). It has also been investigated for its potential as an antibacterial agent, with promising results against both Gram-positive and Gram-negative bacteria (Zhang et al., 2015).
特性
製品名 |
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
5-imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-9-7-15(8-10-17)18-13-19(21-12-11-20-14-21)24-22(18)16-5-3-2-4-6-16/h2-12,14,18-19H,13H2,1H3 |
InChIキー |
AFTAGWUIMKVNOV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(ON2C3=CC=CC=C3)N4C=CN=C4 |
正規SMILES |
COC1=CC=C(C=C1)C2CC(ON2C3=CC=CC=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)









![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)